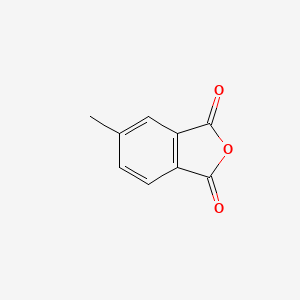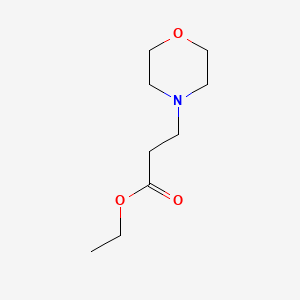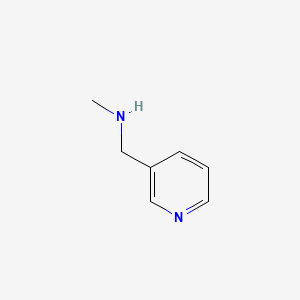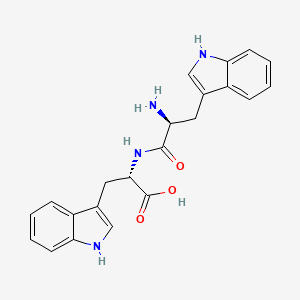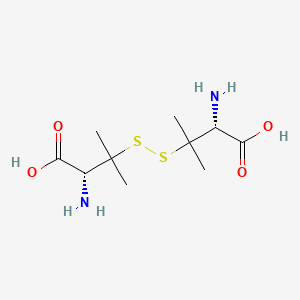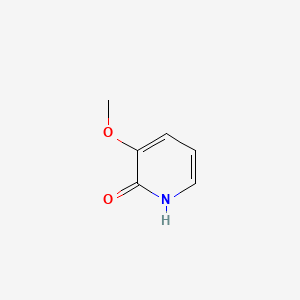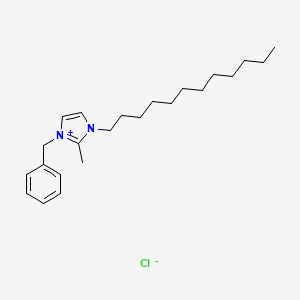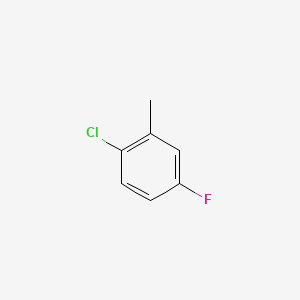
2-氯-5-氟甲苯
描述
2-Chloro-5-fluorotoluene is a chemical compound with the formula C7H6ClF . It has a molecular weight of 144.574 . The IUPAC Standard InChI is InChI=1S/C7H6ClF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 .
Synthesis Analysis
The synthesis of 2-Chloro-5-fluorotoluene involves several steps . The process begins with the cooling of anhydrous hydrogen fluoride, followed by the slow addition of 2-chloro-4-aminotoluene . Sodium nitrite is added after the dissolution is complete, and the mixture is kept at a specific temperature for a certain period . The mixture then undergoes pyrolysis and is kept at a specific temperature for an extended period . After cooling, the mixture is separated, and the organic phase is neutralized with sodium carbonate until the pH value reaches 7.5 . The product, 2-Chloro-5-fluorotoluene, is obtained through distillation .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluorotoluene can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .Physical and Chemical Properties Analysis
2-Chloro-5-fluorotoluene has a density of 1.2±0.1 g/cm3 . Its boiling point is 162.7±20.0 °C at 760 mmHg . The compound has a vapour pressure of 2.8±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.3±3.0 kJ/mol . The flash point is 52.5±7.3 °C . The index of refraction is 1.502 . The molar refractivity is 36.0±0.3 cm3 .科学研究应用
化学合成
2-氯-5-氟甲苯通常用作化学合成的起始原料 . 它可以用来生产多种其他化学物质,具体取决于反应条件和使用的其他反应物 .
医药研究
在医药研究中,2-氯-5-氟甲苯已被用于合成1,4-二氢吡啶衍生物 . 这些化合物以其降压活性而闻名,并用作钙拮抗剂 .
材料科学
在材料科学中,2-氯-5-氟甲苯可用于制备某些类型的聚合物 . 分子中的氟原子可以增强这些材料的性能,例如其耐热性和耐化学性 .
光谱学研究
已经研究了2-氯-5-氟甲苯的傅立叶变换(FT)-红外和FT-拉曼光谱 . 这些研究可以提供有关该化合物分子结构和振动模式的宝贵信息 .
分析化学
2-氯-5-氟甲苯可用作分析化学中的标准物质 . 其良好的特性使其适合用于校准仪器和验证分析方法 .
环境科学
在环境科学中,研究人员可以使用2-氯-5-氟甲苯来研究类似有机污染物在环境中的行为 . 其与土壤、水和空气的相互作用可以深入了解这类化合物的归宿和迁移 .
安全和危害
When handling 2-Chloro-5-fluorotoluene, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray . Use only outdoors or in a well-ventilated area . Wash face, hands, and any exposed skin thoroughly after handling . Wear protective gloves/protective clothing/eye protection/face protection . Keep away from heat/sparks/open flames/hot surfaces .
属性
IUPAC Name |
1-chloro-4-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOGDCDTKPQEAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187053 | |
| Record name | 2-Chloro-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33406-96-1 | |
| Record name | 1-Chloro-4-fluoro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33406-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033406961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the long-range spin-spin coupling constant in 2-chloro-5-fluorotoluene?
A1: Research using proton magnetic resonance spectroscopy on 2-chloro-5-fluorotoluene in solution reveals a negative long-range spin-spin coupling constant over five bonds between the methyl protons and fluorine-19. [] This finding suggests a complex interplay between positive σ electron contributions and negative π electron contributions to the coupling mechanism.
Q2: How does the spin density distribution in 2-chloro-5-fluorotoluene explain the observed negative coupling constant?
A2: The negative sign of the π electron contribution to the coupling constant is attributed to the spin density in the 2pπ orbital at carbon-3. This spin density is opposite in sign to those at carbons 2 and 4. Combined with positive hyperfine interaction constants (QCCFH and QCF), this opposing spin density results in a negative π electron component, influencing the overall coupling constant. []
Q3: Besides NMR studies, what other research has been conducted on 2-chloro-5-fluorotoluene?
A3: While limited information is available, research has explored the generation of radicals from 2-chloro-5-fluorotoluene using corona discharge techniques. [] This suggests potential applications in areas like material science or radical polymerization, but further investigation is needed.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


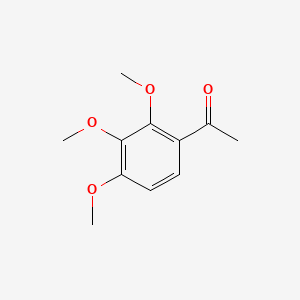

![1-Chloro-4-[(2-chloroethyl)thio]benzene](/img/structure/B1346925.png)

